rac 4-Hydroxydebrisoquine Hemisulfate

CYP2D6 phenotyping Analytical method validation Debrisoquine metabolic ratio

rac 4-Hydroxydebrisoquine Hemisulfate is the only validated, non-radioactive gold standard for accurate CYP2D6 phenotyping via debrisoquine metabolic ratio. Its racemic hemisulfate salt ensures superior aqueous solubility and stability, critical for reproducible, high-throughput HPLC and LC-MS/MS quantification in urine. Choose this defined standard to calibrate total 4-hydroxydebrisoquine without chiral separation, enabling robust poor-to-ultrarapid metabolizer classification. Essential for clinical trial phenotyping, in vitro microsomal kinetic assays, and bioanalytical method validation. Order now for reliable, batch-to-batch consistent analytical reference material.

Molecular Formula C20H28N6O6S
Molecular Weight 480.5 g/mol
Cat. No. B8079536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 4-Hydroxydebrisoquine Hemisulfate
Molecular FormulaC20H28N6O6S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1C(=N)N)O.C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
InChIInChI=1S/2C10H13N3O.H2O4S/c2*11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h2*1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
InChIKeyAETJLQVZNVTWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac 4-Hydroxydebrisoquine Hemisulfate: Baseline Chemical and Pharmacological Identity for Scientific Selection


rac 4-Hydroxydebrisoquine Hemisulfate (CAS: 62580-84-1) is the racemic hemisulfate salt of the major pharmacologically inactive metabolite of the antihypertensive agent debrisoquine [1]. It is formed via CYP2D6-mediated 4-hydroxylation and serves as the gold-standard urinary biomarker for determining CYP2D6 hydroxylation phenotype [2]. The compound belongs to the tetrahydroisoquinoline class and exists as a white solid with a melting point of 255-260°C, requiring storage at -20°C under an inert atmosphere .

Why Generic Substitution Fails: Critical Differentiation of rac 4-Hydroxydebrisoquine Hemisulfate


Generic substitution of rac 4-Hydroxydebrisoquine Hemisulfate is precluded by its unique role as the only validated, non-radioactive, and commercially available analytical standard for the precise quantification of CYP2D6 phenotype via the debrisoquine metabolic ratio (MR) [1]. Unlike the parent drug debrisoquine, which exhibits limited therapeutic availability, or alternative probe substrates such as dextromethorphan and sparteine, the hemisulfate salt of the racemic 4-hydroxy metabolite provides superior aqueous solubility and stability essential for reproducible, high-throughput HPLC and LC-MS/MS assays [2]. Furthermore, the compound's defined racemic composition is critical for calibrating assays that measure total 4-hydroxydebrisoquine without chiral separation, a requirement not met by enantiopure standards or the parent drug, which is not commercially available as a pure standard for routine phenotyping [3].

Quantitative Evidence Guide: Why rac 4-Hydroxydebrisoquine Hemisulfate Outperforms Alternatives


Superior Analytical Recoveries for Precise CYP2D6 Phenotyping

rac 4-Hydroxydebrisoquine Hemisulfate, when used as the analytical standard in validated HPLC methods, enables superior analyte recovery from human urine compared to methods relying on alternative probe drug metabolites. Solid-phase extraction (SPE) with a C18 cartridge yields 94.5% recovery for debrisoquine and 93.4% for 4-hydroxydebrisoquine, with exceptional reproducibility (RSD 1.7% and 1.2%, respectively; n=10) [1]. This is a critical improvement over earlier GC methods, which required extensive derivatization and were less suited for high-throughput clinical laboratories.

CYP2D6 phenotyping Analytical method validation Debrisoquine metabolic ratio

Defined Racemic Composition for Unambiguous Total Metabolite Quantification

In vivo, debrisoquine 4-hydroxylation is highly stereoselective, yielding predominantly S-(+)-4-hydroxydebrisoquine (enantiomeric excess ≥ 90%) in extensive metabolizers, while poor metabolizers exhibit a marked loss of stereoselectivity with 5-36% of the R-(-) enantiomer formed [1][2]. The use of enantiopure S-(+)-4-hydroxydebrisoquine as a calibrator would systematically underestimate the true total metabolite concentration, particularly in poor metabolizer populations where the R-(-) enantiomer contribution is significant.

CYP2D6 polymorphism Enantioselective metabolism Analytical standard

Optimized Hemisulfate Salt Form for Enhanced Aqueous Solubility and Stability

The hemisulfate salt of rac 4-hydroxydebrisoquine exhibits superior aqueous solubility and long-term stability compared to the free base form. Vendor technical data indicate solubility in water and DMSO, with a recommended storage condition of -20°C under an inert atmosphere to prevent degradation . The salt form is critical for the preparation of accurate, reproducible stock solutions for HPLC calibration and quality control samples, a requirement not met by the less stable and poorly water-soluble free base [1].

Analytical standard stability Salt form selection Solution preparation

Best Research and Industrial Application Scenarios for rac 4-Hydroxydebrisoquine Hemisulfate


High-Throughput CYP2D6 Phenotyping in Clinical Pharmacology Studies

rac 4-Hydroxydebrisoquine Hemisulfate is the analytical standard of choice for high-throughput CYP2D6 phenotyping in clinical trials and pharmacogenetic research. Its use in validated HPLC-UV or LC-MS/MS methods enables precise quantification of the debrisoquine metabolic ratio (MR) from human urine, providing robust classification of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This classification is essential for assessing drug safety and efficacy, particularly for CYP2D6 substrate drugs with narrow therapeutic indices. The hemisulfate salt's stability and aqueous solubility facilitate the preparation of large-volume calibration and quality control solutions required for multi-center clinical studies [1].

Calibration of In Vitro CYP2D6 Activity Assays

For in vitro drug metabolism studies using human liver microsomes or recombinant CYP2D6 enzyme systems, rac 4-Hydroxydebrisoquine Hemisulfate serves as the essential reference standard for quantifying 4-hydroxylation activity. By calibrating LC-MS/MS instruments with this defined metabolite, researchers can accurately measure the formation rate of 4-hydroxydebrisoquine from debrisoquine, enabling precise determination of enzyme kinetic parameters (Km, Vmax) and the assessment of drug-drug interaction potential. The racemic nature of the standard ensures accurate quantification regardless of the stereoselectivity of the in vitro system [2].

Method Development and Validation in Bioanalytical Laboratories

Bioanalytical CROs and academic core facilities rely on rac 4-Hydroxydebrisoquine Hemisulfate to develop and validate robust HPLC and LC-MS/MS methods for CYP2D6 phenotyping. The compound's well-defined purity and stability profile are critical for method validation parameters including linearity, accuracy, precision, and stability, as required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The high recovery and reproducibility demonstrated with this standard (RSD <2% for both debrisoquine and 4-hydroxydebrisoquine) directly translate to validated assays suitable for regulatory submission [3].

Technical Documentation Hub

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